N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with a diverse set of potential applications, especially in the fields of chemistry and biology. This compound contains multiple functional groups, including a sulfonamide, an isoquinoline, a thiophene, and a dioxine moiety, contributing to its unique chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can involve several steps:
Formation of Isoquinoline Core: : The isoquinoline core can be synthesized using Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Thiophene Substitution: : Introduction of the thiophene ring via a cross-coupling reaction, such as Suzuki or Stille coupling, utilizing appropriate boronic acid and halide reagents.
Attachment of Sulfonamide Group: : The sulfonamide group can be introduced using sulfonyl chloride reagents under mild base conditions.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial to ensure high yield and purity. This includes:
Use of continuous flow reactors to maintain precise control over reaction conditions.
Employing greener solvents and catalysts to minimize environmental impact.
Scaling up purification techniques such as crystallization and chromatography for efficient separation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene and isoquinoline moieties.
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to sulfinamide or amine.
Substitution: : Nucleophilic substitution reactions can occur at various positions depending on the leaving groups present.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles like thiolates, amines, or halides under appropriate conditions.
Major Products
Oxidation: : Conversion to sulfone or N-oxide derivatives.
Reduction: : Formation of corresponding amine derivatives.
Substitution: : Producing a wide range of substituted isoquinoline or thiophene products.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has notable applications across several scientific domains:
Chemistry: : As a synthetic intermediate in the preparation of complex molecules and in catalysis research.
Biology: : Potential use as a molecular probe or bioactive compound in studying cellular processes.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials or specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is compared to similar compounds to highlight its unique properties:
Isoquinoline Derivatives: : Other isoquinoline derivatives may lack the combined sulfonamide-thiophene-dioxine moieties.
Thiophene Compounds: : Unlike simple thiophene compounds, this compound's additional functional groups enhance its versatility.
Sulfonamide Molecules: : This compound's structural complexity and multiple rings differentiate it from simpler sulfonamides.
Similar compounds include:
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
2-(thiophen-2-yl)ethanamine
6-sulfamoyl-2,3-dihydrobenzo[b][1,4]dioxine
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-31(27,19-7-8-21-22(14-19)29-12-11-28-21)24-15-20(23-6-3-13-30-23)25-10-9-17-4-1-2-5-18(17)16-25/h1-8,13-14,20,24H,9-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEAHYXGHKZGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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